- Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections, United States, , ,

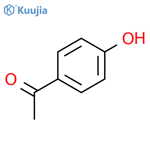

Cas no 95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one)

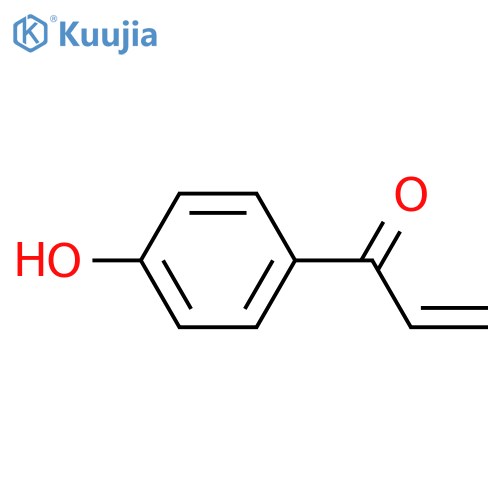

95605-38-2 structure

Nome do Produto:1-(4-hydroxyphenyl)prop-2-en-1-one

1-(4-hydroxyphenyl)prop-2-en-1-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Propen-1-one, 1-(4-hydroxyphenyl)-

- 1-(4-Hydroxyphenyl)-2-propen-1-one (ACI)

- 1-(4-Hydroxyphenyl)prop-2-en-1-one

- 4-hydroxyphenyl Vinyl Ketone

- Z1416178613

- Q27073749

- 1-(4-Hydroxyphenyl)-2-propen-1-one

- BDBM50177407

- 5Q53494FUT

- GTPL8841

- PD051966

- 4-acryloylphenol

- SCHEMBL2394894

- 95605-38-2

- AKOS005200150

- EN300-246996

- CHEMBL378577

- 1-(4-hydroxyphenyl)prop-2-en-1-one

-

- MDL: MFCD22123205

- Inchi: 1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2

- Chave InChI: NKPPNPJUBLEKAD-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC(O)=CC=1)C=C

Propriedades Computadas

- Massa Exacta: 148.052429494g/mol

- Massa monoisotópica: 148.052429494g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 2

- Complexidade: 155

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.5

- Superfície polar topológica: 37.3Ų

1-(4-hydroxyphenyl)prop-2-en-1-one Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Store at recommended temperature

1-(4-hydroxyphenyl)prop-2-en-1-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246996-0.1g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 0.1g |

$474.0 | 2024-06-19 | |

| Enamine | EN300-246996-1.0g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 1.0g |

$1364.0 | 2024-06-19 | |

| Enamine | EN300-246996-10.0g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 10.0g |

$5863.0 | 2024-06-19 | |

| 1PlusChem | 1P01C1V5-250mg |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 250mg |

$897.00 | 2023-12-16 | |

| 1PlusChem | 1P01C1V5-10g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 10g |

$7309.00 | 2023-12-16 | |

| Enamine | EN300-246996-0.05g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 0.05g |

$318.0 | 2024-06-19 | |

| Enamine | EN300-246996-5.0g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 95% | 5.0g |

$3953.0 | 2024-06-19 | |

| 1PlusChem | 1P01C1V5-500mg |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 500mg |

$1377.00 | 2023-12-16 | |

| 1PlusChem | 1P01C1V5-2.5g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 2.5g |

$3364.00 | 2023-12-16 | |

| 1PlusChem | 1P01C1V5-5g |

1-(4-hydroxyphenyl)prop-2-en-1-one |

95605-38-2 | 90% | 5g |

$4948.00 | 2023-12-16 |

1-(4-hydroxyphenyl)prop-2-en-1-one Método de produção

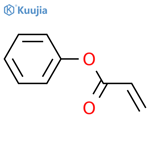

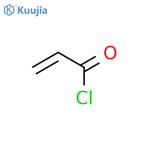

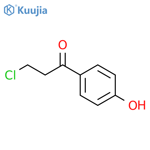

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3 h, reflux

Referência

- Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis, Journal of Medicinal Chemistry, 2008, 51(21), 6955-6969

Método de produção 3

Condições de reacção

1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3 h, reflux

Referência

- Phosphonated fluoroquinolones, antibacterial analogs thereof, and methods for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; rt; 16 h, reflux

Referência

- Nipecotic acid derivatives and their use for soluble epoxide hydrolase inhibitors and pharmaceuticals, Japan, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt; 2 h, reflux; 3 h, 80 - 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referência

- Synthesis and Micellar Behaviors of an Anionic Polymerizable Surfactant, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588

Método de produção 6

Condições de reacção

1.1 Reagents: Carbon disulfide , Aluminum chloride ; 2 h, reflux; 3 h, 80 - 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3.5 h, reflux; reflux → rt

1.2 Reagents: Diethyl ether ; 15 min, rt

1.2 Reagents: Diethyl ether ; 15 min, rt

Referência

- Preparation of phosphonated rifamycins for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ; 24 h, 90 °C

Referência

- New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4815-4823

Método de produção 9

Condições de reacção

1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ; 12 h, 80 °C; 80 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of novel dithiocarbamate compound used as antitumor drug targeting pyruvate kinase M2 (PKM2), China, , ,

Método de produção 10

Condições de reacção

Referência

- Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions, Pharmazie, 1984, 39(7), 467-70

Método de produção 11

Condições de reacção

1.1 Reagents: Aluminum chloride

Referência

- Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 731-734

Método de produção 12

Condições de reacção

1.1 Reagents: Trifluoroacetic acid , 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt; 12 h, reflux

Referência

- Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene Hydrodimerization, Chemistry - A European Journal, 2022, 28(53),

Método de produção 13

Condições de reacção

1.1 Reagents: Phosphoric acid Solvents: Ethanol ; pH 1, rt → 60 °C; 8 - 9 h, 50 - 60 °C; 60 °C → 25 °C

1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C

1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C

Referência

- Preparation of two-component polysiloxane-modified epoxy adhesive for decorative board, China, , ,

1-(4-hydroxyphenyl)prop-2-en-1-one Raw materials

1-(4-hydroxyphenyl)prop-2-en-1-one Preparation Products

1-(4-hydroxyphenyl)prop-2-en-1-one Literatura Relacionada

-

Lei Guo,Chengwei Qi,Xingwen Zheng,Renhui Zhang,Xun Shen,Sava? Kaya RSC Adv. 2017 7 29042

-

Rashmi Gaur,Vivek Kumar Gupta,Anirban Pal,Mahendra Padurang Darokar,Rajendra Singh Bhakuni,Brijesh Kumar RSC Adv. 2015 5 5830

-

Shweta Garg,Neera Raghav RSC Adv. 2015 5 72937

-

Sumit Kumar,Nishant Verma,Naseem Ahmed RSC Adv. 2015 5 85128

-

V. Ramkumar,S. Anandhi,P. Kannan,R. Gopalakrishnan CrystEngComm 2013 15 2438

95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one) Produtos relacionados

- 62854-55-1(1H-INDENE-4-CARBOXYLIC ACID, 6-AMINO-2,3-DIHYDRO-)

- 2168290-60-4(4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidin-3-ol)

- 119261-84-6(Pyridine-2,5-diamine hydrochloride)

- 877630-29-0(N-(4-methylphenyl)methyl-2-({4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)acetamide)

- 955685-80-0(N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(3-methylphenyl)acetamide)

- 1261971-18-9(3-amino-5-(3,5-dimethylphenyl)benzoic Acid)

- 5657-70-5(1-Methylpiperidine-3-carboxylic Acid)

- 1268519-44-3(methyl 2-amino-2-(pyrimidin-2-yl)acetate)

- 331460-24-3(2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate)

- 72597-18-3(Cbz-D-prolinol)

Fornecedores recomendados

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Taizhou Jiayin Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Nantong Boya Environmental Protection Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel